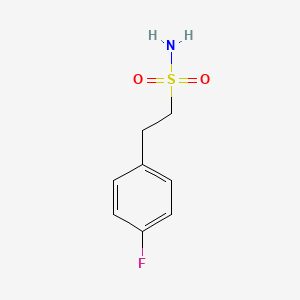

2-(4-Fluorophenyl)ethane-1-sulfonamide

Description

Overview of the Sulfonamide Class in Pharmaceutical Research

The sulfonamides, often called sulfa drugs, are a class of synthetic compounds characterized by the presence of a sulfonamide functional group, -SO₂NH₂ or -SO₂NH- ajchem-b.comwikipedia.orgnih.gov. This structural motif is the basis for several groups of drugs with a wide array of pharmacological applications wikipedia.org. Initially lauded for their revolutionary impact as the first broadly effective systemic antimicrobial agents, their therapeutic relevance has since expanded dramatically ajchem-b.comwikipedia.org.

Beyond their well-known antibacterial properties, sulfonamides exhibit a diverse range of biological activities, including antiviral, antidiabetic, anticancer, and anti-inflammatory effects ajchem-b.comresearchgate.net. Their mechanism of action in bacteria is primarily as bacteriostatic agents; they act as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is crucial for the synthesis of folic acid in bacteria. wikipedia.orgnumberanalytics.com. Since humans obtain folic acid from their diet, these drugs can selectively target bacterial metabolic pathways wikipedia.org. The versatility of the sulfonamide group has made it a vital building block in synthetic chemistry for the development of a wide range of pharmaceuticals researchgate.net. Researchers have explored their utility as inhibitors of enzymes like carbonic anhydrase, which has implications for treating glaucoma and certain cancers ajchem-b.comresearchgate.net.

The broad spectrum of activities associated with this class is summarized in the table below.

| Therapeutic Area | Examples of Activity |

| Antimicrobial | Antibacterial (Gram-positive and some Gram-negative), Antifungal, Antimalarial wikipedia.orgnih.gov |

| Anticancer | Carbonic anhydrase inhibition ajchem-b.com |

| Antidiabetic | Used in the development of sulfonylureas for Type 2 diabetes openaccesspub.org |

| Diuretic | Thiazide diuretics are based on the sulfonamide structure wikipedia.org |

| Anti-inflammatory | Used in the management of inflammatory conditions researchgate.net |

| Anticonvulsant | Certain sulfonamide derivatives, like sultiame, have anticonvulsant properties wikipedia.org |

Rationale for Investigating Fluorinated Organic Compounds in Drug Discovery

The strategic incorporation of fluorine into organic molecules is a well-established and powerful tool in medicinal chemistry. tandfonline.com. The unique properties of the fluorine atom can profoundly and beneficially influence a drug candidate's profile tandfonline.com. The percentage of fluorine-containing compounds in the pharmaceutical industry has seen a steady increase since the introduction of the first fluoro-pharmaceutical, fludrocortisone, in 1954 acs.orgresearchgate.net.

One of the primary reasons for fluorination is to enhance metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes tandfonline.comnih.gov. This can prolong the drug's effect in the body nih.gov. Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can improve a drug's bioavailability nih.gov.

Fluorination also impacts a molecule's physical properties, such as lipophilicity (the ability to dissolve in fats and lipids). Judicious use of fluorine can increase lipophilicity, which may improve absorption and the ability of a drug to pass through cellular membranes tandfonline.comnih.gov. This modification can also lead to enhanced binding affinity with target proteins, a key factor in a drug's potency tandfonline.comresearchgate.net. The small size of the fluorine atom, which is comparable to that of a hydrogen atom, allows it to be substituted without causing significant steric hindrance tandfonline.com.

| Property Influenced by Fluorination | Effect | Rationale |

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, resisting enzymatic cleavage tandfonline.comnih.gov. |

| Binding Affinity | Enhanced | Fluorine can alter electronic properties and conformation, improving interaction with target proteins tandfonline.comresearchgate.net. |

| Lipophilicity | Increased | Can improve a drug's ability to cross lipid cell membranes for passive transport nih.gov. |

| Physicochemical Properties (pKa) | Altered | The high electronegativity of fluorine can adjust the pKa of nearby functional groups, affecting bioavailability nih.gov. |

Historical Context and Evolution of Sulfonamide-Based Therapeutics

The history of sulfonamides marks a pivotal moment in the history of medicine. These drugs were the first antibacterial agents to be used systemically, heralding the dawn of the antibiotic era wikipedia.org. The journey began in the early 1930s at the laboratories of Bayer AG in Germany, where experiments were conducted on coal-tar dyes wikipedia.org. In 1932, a chemist named Josef Klarer synthesized a red dye, later named Prontosil, which was found by Gerhard Domagk to have a remarkable effect against bacterial infections in mice wikipedia.orghuvepharma.com.

It wasn't until 1935 that the discovery was formally published wikipedia.org. Subsequent research revealed that Prontosil was a prodrug, meaning it was metabolized in the body into the active antibacterial agent, sulfanilamide (B372717) wikipedia.orgopenaccesspub.org. This discovery led to a "sulfa craze," with hundreds of manufacturers producing various forms of sulfa drugs huvepharma.com. As the first and only broad-spectrum antibiotics available before the widespread use of penicillin, sulfa drugs played a critical role during World War II, saving countless lives by preventing wound infections wikipedia.orghuvepharma.com.

The initial focus on antibacterial agents soon broadened. Over the decades, medicinal chemists modified the basic sulfonamide structure to develop new classes of drugs with different therapeutic applications. This evolution led to the creation of thiazide diuretics, sulfonylureas for treating diabetes, and anticonvulsant medications, demonstrating the remarkable versatility of the sulfonamide scaffold wikipedia.org.

| Year | Event | Significance |

| 1932 | Prontosil is synthesized by Josef Klarer at Bayer AG wikipedia.orghuvepharma.com. | Marked the beginning of the sulfonamide era. |

| 1935 | Gerhard Domagk publishes findings on Prontosil's antibacterial effects wikipedia.org. | The first official communication of the discovery of a broadly effective systemic antibacterial. |

| 1936 | It is discovered that Prontosil is a prodrug for the active compound, sulfanilamide openaccesspub.org. | This understanding allowed for the synthesis of more potent derivatives. |

| Late 1930s - WWII | Widespread use of sulfa drugs for bacterial infections wikipedia.orghuvepharma.com. | Saved tens of thousands of lives before the advent of penicillin huvepharma.com. |

| 1940s onwards | Development of new sulfonamide derivatives with varied properties huvepharma.comimproveinternational.com. | Expansion of the sulfonamide class beyond antibacterial use. |

| 1950s | Carbutamide, a sulfonylurea, is introduced for diabetes therapy openaccesspub.org. | The beginning of sulfonamide-based oral hypoglycemic agents. |

Current Research Significance of 2-(4-Fluorophenyl)ethane-1-sulfonamide and Related Architectures

The compound this compound is a molecule of interest in contemporary medicinal chemistry primarily as a structural scaffold and a versatile building block for organic synthesis. It elegantly combines the proven sulfonamide core with a strategically placed fluorophenyl group.

The 4-fluorophenyl moiety is specifically incorporated to leverage the benefits of fluorination, such as enhancing metabolic stability and improving the molecule's binding affinity to hydrophobic pockets within target proteins. The sulfonamide group, meanwhile, provides a stable and synthetically flexible anchor that can participate in crucial interactions with biological targets .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLVSKMFBGQZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405219-37-6 | |

| Record name | 2-(4-fluorophenyl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 2-(4-Fluorophenyl)ethane-1-sulfonamide

A common and reliable method for preparing aliphatic sulfonamides like this compound is through a multi-step process that involves the formation of a key intermediate, the corresponding sulfonyl chloride. organic-chemistry.org This sequence allows for the isolation and purification of intermediates, often leading to a high-purity final product.

A plausible multi-step synthesis would begin with a readily available precursor, such as 1-bromo-2-(4-fluorophenyl)ethane. The synthetic sequence can be outlined as follows:

Formation of an S-Alkyl Isothiourea Salt: The starting alkyl halide, 1-bromo-2-(4-fluorophenyl)ethane, can be reacted with thiourea (B124793) in a nucleophilic substitution reaction to form the corresponding S-[2-(4-fluorophenyl)ethyl]isothiourea salt. This method is advantageous as the starting materials are inexpensive and the resulting salt is typically a stable, crystalline solid that can be easily handled. organic-chemistry.org

Oxidative Chlorination to the Sulfonyl Chloride: The isothiourea salt is then subjected to oxidative chlorination to yield 2-(4-fluorophenyl)ethane-1-sulfonyl chloride. uni.lu This transformation can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS) in an acidic aqueous medium. organic-chemistry.orggoogle.com This step is critical as it forms the reactive sulfonyl chloride moiety.

Amination to the Sulfonamide: The final step is the reaction of the purified 2-(4-fluorophenyl)ethane-1-sulfonyl chloride with ammonia (B1221849). This is a nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl group to form the stable sulfonamide S-N bond, yielding this compound. nih.gov

This step-wise approach, while potentially longer, offers robust control over each chemical transformation.

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot protocols that minimize intermediate isolation steps.

One such strategy involves the use of sodium hydroxymethylsulfinate, known as Rongalite, as a sulfur dioxide source. acs.org In this approach, an alkyl halide like 1-bromo-2-(4-fluorophenyl)ethane is reacted with Rongalite to form an intermediate sodium sulfinate. This intermediate can then be converted in the same reaction vessel to the final sulfonamide by subsequent treatment with a chlorinating agent and an amine. This telescoped synthesis avoids the isolation of the often unstable sulfonyl chloride. acs.org

Another advanced one-pot method leverages copper-catalyzed multi-component reactions. nih.gov These reactions can unite traditional amide coupling partners—in this case, a derivative of 4-fluorophenylacetic acid and an amine—with a sulfur source to generate the sulfonamide. For instance, a copper-catalyzed decarboxylative chlorosulfonylation of 4-fluorophenylacetic acid, followed by in-situ amination, can provide a direct route to the target molecule. nih.govacs.org Similarly, three-component reactions involving aryl boronic acids, a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and amines under copper catalysis present a powerful method for constructing sulfonamides in a single step. nih.govacs.org

Key Precursors and Reagents in Fluorophenyl-Substituted Ethanedisulfonamide Synthesis

The primary precursors are carbon frameworks that contain the 4-fluorophenylethyl moiety. The reactivity of the functional group attached to the ethyl chain determines the subsequent steps. Essential reagents include sulfur sources, activating agents, and the nitrogen source for the final sulfonamide group.

| Category | Compound Name | Role in Synthesis |

| Key Precursors | 1-bromo-2-(4-fluorophenyl)ethane | Alkyl halide starting material for multi-step and one-pot syntheses. |

| 4-Fluorophenylacetic acid | Carboxylic acid precursor for decarboxylative sulfonylation methods. nih.gov | |

| 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride | Key intermediate; a reactive electrophile for amination. uni.lunih.gov | |

| Sulfur Sources | Thiourea | Used to form S-alkyl isothiourea salts from alkyl halides. organic-chemistry.org |

| Sodium hydroxymethylsulfinate (Rongalite) | A solid surrogate for sulfur dioxide in one-pot syntheses. acs.org | |

| DABSO (DABCO·(SO₂)₂) | A stable, solid sulfur dioxide surrogate for multi-component reactions. nih.govorganic-chemistry.org | |

| Potassium Metabisulfite (B1197395) | An alternative, inexpensive source of sulfur dioxide. bohrium.com | |

| Reagents & Solvents | Ammonia (or Ammonium Hydroxide) | Nitrogen source for the formation of the primary sulfonamide. acs.org |

| N-Chlorosuccinimide (NCS) | Oxidizing and chlorinating agent for converting thiols or isothiourea salts to sulfonyl chlorides. google.com | |

| Triethylamine (B128534), Potassium Carbonate, LiOH·H₂O | Bases used to neutralize acidic byproducts and facilitate reactions. tandfonline.comionike.com | |

| Acetonitrile (B52724), Dichloromethane, Dimethylformamide (DMF) | Common solvents for sulfonamide synthesis. |

Reaction Optimization and Yield Enhancement Techniques

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and byproducts. Key parameters that are typically adjusted include the choice of base, solvent, temperature, and reagent stoichiometry.

Base Selection : The reaction of a sulfonyl chloride with an amine generates hydrochloric acid, which must be neutralized. Inorganic bases like potassium carbonate (K₂CO₃) or lithium hydroxide (B78521) monohydrate (LiOH·H₂O) are effective and easily removed during workup. tandfonline.comionike.com Organic bases such as triethylamine or pyridine (B92270) are also commonly used, particularly in non-aqueous solvents. Recent studies have employed response surface methodology (RSM) to systematically optimize base equivalence and temperature, demonstrating that using substoichiometric amounts of a base like LiOH·H₂O can lead to excellent yields in very short reaction times. tandfonline.com

Solvent Effects : The choice of solvent can significantly influence reaction rates. Polar aprotic solvents like acetonitrile or DMF are often used as they can dissolve the reactants and facilitate the nucleophilic substitution. figshare.com For certain protocols, aqueous or biphasic solvent systems can simplify purification and improve the sustainability of the process. tandfonline.comnih.gov

Temperature Control : Sulfonylation reactions are often exothermic. Maintaining a low temperature (e.g., 0–5 °C) during the addition of the sulfonyl chloride can help control the reaction rate and prevent the formation of side products. tandfonline.com In other cases, particularly for less reactive substrates or in catalytic cycles, heating may be required to drive the reaction to completion. ionike.com

Stoichiometry and Reagent Purity : Using precise molar ratios of reactants is essential. An excess of the amine is sometimes used to drive the reaction forward and act as a base, though this can complicate purification. The purity of the sulfonyl chloride intermediate is paramount, as impurities can lead to undesired side reactions and lower yields. nih.gov

Catalytic Systems and Reaction Conditions in Sulfonamide Synthesis

The use of transition metal catalysts has revolutionized the synthesis of sulfonamides, enabling reactions that are not feasible under traditional conditions and often proceeding with higher efficiency and broader substrate scope.

Catalytic approaches often involve the direct formation of C-S or S-N bonds. For instance, palladium-catalyzed reactions can couple aryl iodides with a sulfur dioxide surrogate and an amine in a one-pot process to yield sulfonamides. ox.ac.uk These reactions are typically performed under an inert atmosphere to protect the catalyst from oxidation, and they may require specific ligands to facilitate the catalytic cycle.

Copper catalysis is particularly prominent in sulfonamide synthesis due to the low cost and low toxicity of copper salts compared to other transition metals like palladium. dntb.gov.ua Copper-based systems are effective in catalyzing both alkylation and arylation reactions to form C-N and S-N bonds.

Copper-Catalyzed N-Arylation: The copper-catalyzed N-arylation of sulfonamides (an Ullmann-type reaction) is a well-established method for forming aryl-sulfonamide bonds. This reaction typically involves coupling a sulfonamide with an aryl halide (iodide or bromide) in the presence of a copper(I) or copper(II) catalyst, a base, and often a ligand. researchgate.net Amino acids, such as N-methylglycine, have been found to be effective and inexpensive ligands that facilitate this coupling. researchgate.net The mechanism is believed to involve the formation of a copper(I) amidate intermediate, which then reacts with the aryl halide. acs.org

Copper-Catalyzed N-Alkylation: Copper catalysts can also facilitate the N-alkylation of sulfonamides. One notable method involves the reaction of sulfonamides with alcohols via a "hydrogen borrowing" mechanism. ionike.comcas.cn In this process, the copper catalyst temporarily oxidizes the alcohol to an aldehyde, which then condenses with the sulfonamide to form an imine. The catalyst, now in a hydride form, reduces the imine to the N-alkylated sulfonamide, regenerating the active catalyst. This method is atom-economical as it produces water as the only byproduct. ionike.com

The table below summarizes typical conditions for copper-catalyzed sulfonamide syntheses.

| Reaction Type | Copper Source | Ligand | Base | Solvent | Temperature (°C) |

| N-Arylation (with Aryl Bromide) | CuI | N,N-Dimethylglycine | K₃PO₄ | DMF | 100 |

| N-Arylation (with Arylboronic Acid) | Cu(OAc)₂ | (none) | Pyridine | CH₂Cl₂ | Room Temp |

| N-Alkylation (with Alcohol) | Cu(OAc)₂ | (none) | K₂CO₃ | Toluene | 110-130 |

| Three-Component Synthesis | Cu(OTf)₂ | (none) | Et₃N | DCE | 80 |

Metal-Free Approaches to Sulfonamide Generation

The synthesis of sulfonamides without the use of metal catalysts is a significant area of development in green chemistry, aiming to reduce toxic metal residues in final products. For a primary sulfonamide like this compound, a potential metal-free approach involves a three-component reaction utilizing readily available inorganic salts. rsc.org

One established metal-free strategy involves the reaction of an aryldiazonium salt, a sulfur dioxide surrogate, and a nitrogen source. rsc.org In a hypothetical application to the target molecule, the synthesis could be envisioned starting from 4-fluorophenethylamine. This precursor would first be converted to the corresponding diazonium salt. The subsequent reaction with sodium metabisulfite (Na₂S₂O₅) as the source of SO₂ and sodium azide (B81097) (NaN₃) as the nitrogen source would generate the desired primary sulfonamide. rsc.org

Another metal-free method involves the direct condensation of sulfonamide derivatives with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature. researchgate.net This approach is particularly useful for generating N-sulfonylformamidines, demonstrating a metal- and solvent-free pathway for derivatization. researchgate.net While this applies to post-synthetic modification, the underlying principle of avoiding metal catalysts is a key aspect of modern synthetic design.

These methods offer significant advantages by avoiding hazardous solvents and metal catalysts, which is particularly important in pharmaceutical manufacturing. researchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques to improve the efficiency, selectivity, and environmental impact of chemical reactions. Microwave-assisted synthesis and strategies for controlling selectivity are paramount in the synthesis of sulfonamide derivatives.

Microwave-Assisted Synthesis of Sulfonamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique that dramatically reduces reaction times, often increases product yields, and can enhance product purities by minimizing side reactions compared to conventional heating methods. scirp.org The synthesis of sulfonamides is particularly amenable to this technology.

A common microwave-assisted method involves the direct reaction of sulfonic acids or their sodium salts with amines. organic-chemistry.orgacs.org This process typically uses an activating agent, such as 2,4,6-trichloro- organic-chemistry.orgscribd.comnih.gov-triazine (TCT), under mild conditions. organic-chemistry.org For the synthesis of this compound, the corresponding 2-(4-fluorophenyl)ethane-1-sulfonic acid would be treated with an amine source under microwave irradiation. This approach avoids the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.org Studies have consistently shown that the microwave-assisted method provides higher yields in significantly shorter timeframes compared to traditional heating. scirp.orgscribd.com

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours to 24-48 hours | Minutes (e.g., 7-30 minutes) | scirp.orgnih.gov |

| Product Yield | Moderate to Good | Good to Excellent (often higher than conventional) | scirp.orgscribd.com |

| Reaction Temperature | Varies (often reflux) | Can reach higher temperatures in a shorter time (e.g., 200°C) | scirp.orgnih.gov |

| Side Reactions | More prevalent | Reduced | scirp.org |

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex organic molecules. For this compound, the parent structure is achiral, meaning it does not have a stereocenter. However, these principles become vital when considering the synthesis of its derivatives or more complex analogues.

Regioselectivity: This refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites. In the synthesis of the precursor, 2-(4-fluorophenyl)ethane-1-sulfonyl chloride, from 2-(4-fluorophenyl)ethane, direct chlorosulfonation must be controlled to ensure the sulfonyl chloride group is installed at the desired ethyl position rather than on the aromatic ring. Synthetic strategies often involve multi-step sequences to ensure such regiochemical outcomes. For instance, radical cyclization reactions of sulfonamides can be controlled with high regioselectivity by introducing specific functional groups, such as vinylic halogens, which can direct the formation of a particular ring size. acs.org

Stereoselectivity: While the target compound is achiral, the introduction of substituents on the ethane (B1197151) bridge would create a chiral center, necessitating stereoselective synthetic methods to obtain a single enantiomer. Enantioselective modification of the sulfonamide N-H bond is possible using carbene organic catalysis, allowing for the creation of chiral derivatives from a prochiral starting material. rsc.org Such methods are crucial in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.

Post-Synthetic Modifications and Derivatization Strategies

Once the this compound scaffold is synthesized, it can be further modified to create a library of related compounds. These modifications are essential for exploring structure-activity relationships (SAR).

Functional Group Interconversions on the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NH₂) is known for its stability towards hydrolysis and enzymatic degradation. researchgate.net However, it is not inert and can be chemically transformed into other useful functional groups.

A significant transformation is the conversion of a primary sulfonamide into a highly reactive sulfonyl chloride. This can be achieved using reagents like a pyrylium (B1242799) salt (Pyry-BF₄), which activates the otherwise poorly nucleophilic NH₂ group. nih.gov The resulting 2-(4-fluorophenyl)ethane-1-sulfonyl chloride is a versatile electrophile that can react with a wide array of nucleophiles (e.g., amines, alcohols, organometallic reagents) to yield diverse derivatives such as secondary/tertiary sulfonamides and sulfonates. nih.gov

Another key interconversion is the reductive cleavage of the N-S bond. This process can convert a secondary sulfonamide into a sulfinate and an amine, providing access to different classes of sulfur-containing compounds. researchgate.net Furthermore, related sulfur-based functional groups like sulfinamides can serve as synthetic precursors to sulfonamides through oxidation. acs.org

| Starting Group | Reagent/Condition | Product Group | Significance | Reference |

|---|---|---|---|---|

| Primary Sulfonamide (R-SO₂NH₂) | Pyry-BF₄ | Sulfonyl Chloride (R-SO₂Cl) | Creates a versatile electrophile for further derivatization. | nih.gov |

| Secondary Sulfonamide (R-SO₂NHR') | Reductive Cleavage Conditions | Sulfinate (R-SO₂⁻) + Amine (R'NH₂) | Enables late-stage functionalization by breaking the stable N-S bond. | researchgate.net |

| Sulfinamide (R-SONH₂) | Oxidation (e.g., mCPBA) | Sulfonamide (R-SO₂NH₂) | Provides an alternative synthetic route to the sulfonamide core. | acs.org |

Scaffold Diversification for Structure-Activity Relationship Studies

The sulfonamide scaffold is a cornerstone in drug discovery, valued for its structural versatility and wide range of biological activities. bohrium.comnih.gov Diversification of the this compound structure is crucial for conducting structure-activity relationship (SAR) studies, which aim to optimize a compound's therapeutic properties. Modifications can be systematically made at several key positions on the molecule.

Aromatic Ring Modification: The 4-fluoro substituent on the phenyl ring can be replaced with other groups to probe electronic and steric effects. Introducing electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., chloro, trifluoromethyl) can significantly alter the molecule's interaction with biological targets.

Ethane Bridge Derivatization: The two-carbon linker can be modified by introducing substituents (e.g., methyl, hydroxyl groups) to explore the impact of stereochemistry and conformational rigidity.

Sulfonamide Nitrogen Substitution: The primary sulfonamide (–NH₂) offers a key handle for derivatization. It can be converted to secondary (–NHR') or tertiary (–NR'R'') sulfonamides by reacting the corresponding sulfonyl chloride with primary or secondary amines. It has been observed that substituting the terminal sulfonamide group can modulate pharmacokinetic profiles and improve efficacy. researchgate.net These substitutions can introduce new hydrogen bonding capabilities, alter lipophilicity, and introduce new pharmacophoric elements.

This systematic diversification allows chemists to build a library of analogues to identify compounds with enhanced potency, selectivity, and improved pharmacological profiles. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are fundamental in delineating the molecular architecture of 2-(4-Fluorophenyl)ethane-1-sulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) offer complementary information, culminating in a detailed structural portrait of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The aromatic protons of the 4-fluorophenyl ring would typically appear as a complex multiplet in the downfield region (approximately δ 7.0-7.3 ppm) due to spin-spin coupling. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethane (B1197151) chain would present as two distinct triplets. The methylene group adjacent to the phenyl ring is expected to resonate at a different chemical shift than the methylene group bonded to the sulfonamide group, a result of their varied electronic environments. The protons of the sulfonamide (-SO₂NH₂) group are expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The 4-fluorophenyl ring would display characteristic signals in the aromatic region (typically δ 115-165 ppm). The carbon atom bonded to the fluorine atom will show a large coupling constant (¹JC-F), a key identifying feature. The two methylene carbons of the ethane bridge will be observed in the aliphatic region of the spectrum. General spectral data for related sulfonamide derivatives show aromatic carbons in the region of 111.83 to 160.11 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.3 (m) | 115 - 135 |

| Aromatic C-F | - | 160 - 165 (d, ¹JC-F) |

| Aromatic C-CH₂ | - | ~130-140 |

| Ph-CH₂- | Triplet | ~30-40 |

| -CH₂-SO₂ | Triplet | ~50-60 |

| SO₂NH₂ | Broad Singlet | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'm' denotes multiplet, 'd' denotes doublet.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The sulfonamide group gives rise to two prominent stretching vibrations for the S=O bonds, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide is expected to be observed as a medium to weak band in the range of 3300-3200 cm⁻¹. The C-F stretching vibration of the fluorophenyl group will likely produce a strong absorption band in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethane bridge will appear just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1160 - 1140 |

| Sulfonamide (N-H) | Stretch | 3300 - 3200 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C-F | Stretch | 1250 - 1000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, further confirming its structure.

MS and HRMS: The nominal mass of the compound is 203.04 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₈H₁₀FNO₂S). Predicted monoisotopic mass is 203.04163 Da. uni.lu Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ (m/z 204.04891), [M+Na]⁺ (m/z 226.03085), and [M-H]⁻ (m/z 202.03435). uni.lu

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of sulfonamides in various matrices. nih.govresearchgate.netmdpi.com The fragmentation of sulfonamides upon collision-induced dissociation (CID) often involves the loss of SO₂ (64 Da). Other characteristic fragmentation pathways for sulfonamides have been studied, which can aid in the structural confirmation of this compound. researchgate.net

Table 3: Predicted m/z Values for Adducts of this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.04891 |

| [M+Na]⁺ | 226.03085 |

| [M-H]⁻ | 202.03435 |

| [M+NH₄]⁺ | 221.07545 |

| [M+K]⁺ | 242.00479 |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Properties

UV/Vis spectroscopy provides information about the electronic transitions within the molecule. The 4-fluorophenyl group in this compound acts as a chromophore. Aromatic systems typically exhibit π → π* transitions. The presence of the fluorine atom and the sulfonamide group may cause a slight shift in the absorption maximum (λmax) compared to unsubstituted benzene. The UV absorption spectrum of sulfonamides can be influenced by the pH of the solution. pharmahealthsciences.netresearchgate.net

Crystallographic Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the sulfonamide group.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, or crystal packing, is dictated by a network of intermolecular interactions. While a specific crystallographic study for this compound is not extensively documented in the reviewed literature, analysis of analogous sulfonamide-containing compounds provides a predictive framework for its solid-state behavior.

Detailed investigations into the crystal structures of similar sulfonamides often reveal the prominent role of hydrogen bonding. researchgate.net For instance, in related structures, N-H···O hydrogen bonds involving the sulfonamide group are a recurring motif, frequently leading to the formation of one-dimensional chains or more complex three-dimensional networks. researchgate.net The presence of the fluorine atom in the phenyl ring of this compound introduces the possibility of other weak intermolecular interactions, such as C-H···F and C-H···π interactions, which can further influence the molecular packing. researchgate.net

The study of these non-covalent interactions is crucial as they govern the physical properties of the compound, including its melting point, solubility, and crystal morphology. Techniques like Hirshfeld surface analysis are instrumental in visualizing and quantifying these intricate intermolecular contacts within a crystal lattice. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation and purity evaluation of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach for purity assessment. pensoft.net

In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, can be optimized to achieve efficient separation from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. The development and validation of such a method would involve assessing parameters like linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. wu.ac.thwu.ac.th

Table 1: Illustrative HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and water or buffer mixture |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

This table represents a general starting point for method development and is based on common practices for analyzing aromatic sulfonamides.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and assessing the purity of a compound. silicycle.com For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a suitable mobile phase would be selected to achieve good separation. usda.gov

The choice of eluent is critical and is determined by the polarity of the compound. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used, with the ratio adjusted to obtain an optimal retention factor (Rf) value, typically between 0.3 and 0.7. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the aromatic ring of the compound is expected to be UV-active. silicycle.com Staining with a suitable reagent, such as potassium permanganate (B83412) or iodine, can also be employed for visualization. illinois.edu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This analytical method provides the percentage by weight of each element present in the molecule, which can then be compared with the theoretical values calculated from its molecular formula.

For this compound, with the molecular formula C₈H₁₀FNO₂S, the theoretical elemental composition can be precisely calculated. uni.lu The experimental determination of the elemental percentages of carbon, hydrogen, nitrogen, and sulfur would be performed using a CHNS analyzer. The presence of fluorine would typically be determined by other methods such as ion chromatography after combustion. A close correlation between the experimentally determined values and the calculated theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 47.28 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.96 |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.35 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.89 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.75 |

| Sulfur | S | 32.065 | 1 | 32.065 | 15.78 |

| Total | | | | 203.236 | 100.00 |

Atomic masses are based on standard values and may vary slightly depending on the source.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

No specific quantum chemical calculations for 2-(4-Fluorophenyl)ethane-1-sulfonamide were identified.

Density Functional Theory (DFT) Analysis for Electronic Structure and Optimized Geometries

Information unavailable. A DFT analysis would theoretically provide insights into the molecule's electronic structure, bond lengths, and bond angles, but these calculations have not been published for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Energies and Reactivity Indices

Information unavailable. This analysis would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the compound's chemical reactivity and kinetic stability. The energy gap and related reactivity indices have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Information unavailable. An MEP map would visualize the electron density and charge distribution, identifying electrophilic and nucleophilic sites. Such a map for this compound is not available.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Information unavailable. NBO analysis would provide a detailed understanding of electron delocalization, hyperconjugative interactions, and intramolecular charge transfer, contributing to the molecule's stability. These specific findings have not been published.

Prediction of Non-Linear Optical (NLO) Properties

Information unavailable. The calculation of properties such as polarizability and hyperpolarizability, which indicate a material's potential for use in non-linear optical applications, has not been reported for this compound.

Intermolecular Interaction Analysis

Information unavailable. While general intermolecular forces would be expected (e.g., hydrogen bonding, van der Waals forces), a specific analysis, such as Hirshfeld surface analysis, which details and quantifies these interactions in a crystal structure, is not available for this compound.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (d_norm) onto the molecule's unique surface, researchers can identify the nature and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces.

For a compound like this compound, a Hirshfeld analysis would typically reveal the significance of interactions involving the fluorine, oxygen, and hydrogen atoms. For instance, in studies of other fluorinated organic molecules, Hirshfeld analysis often highlights H···H, H···F, and H···O/O···H contacts as dominant contributors to crystal packing. A two-dimensional fingerprint plot derived from the analysis quantifies these contributions. For example, in a related compound, 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, the analysis showed that over 90% of intermolecular contacts involve hydrogen atoms. nih.gov Similar patterns would be expected for this compound, with the sulfonamide group's N-H and S=O moieties likely participating in significant hydrogen bonding.

Table 1: Hypothetical Quantification of Intermolecular Contacts for this compound via Hirshfeld Surface Analysis This table is illustrative and not based on experimental data.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.0% |

| H···O/O···H | 25.5% |

| H···F/F···H | 15.2% |

| C···H/H···C | 8.8% |

| Other | 5.5% |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a quantum chemical method used to identify and visualize non-covalent interactions (NCIs) in real space. It plots the RDG against the electron density signed by the second eigenvalue of the Hessian matrix (sign(λ₂)ρ). This generates 3D isosurfaces that characterize the type and strength of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue surfaces.

Weak van der Waals interactions are shown in green.

Strong repulsive interactions (e.g., steric clashes) are colored red.

For this compound, an RDG analysis would visualize the hydrogen bonds formed by the sulfonamide group's -NH₂ and -SO₂ moieties. It would also illustrate the weaker van der Waals forces associated with the fluorophenyl ring and the ethyl linker. This provides a qualitative and quantitative picture of the forces stabilizing the molecule's conformation and its interactions with other molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is crucial in drug discovery for predicting the binding mode and affinity of a compound with a biological target.

Prediction of Binding Modes and Affinities with Biological Targets

Docking simulations for this compound would involve placing the molecule into the active site of a target protein. Sulfonamides are known inhibitors of enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase. The simulation would generate multiple possible binding poses and score them based on binding energy (e.g., in kcal/mol), predicting the most stable and likely interaction. For example, studies on other N-substituted sulfonamides targeting carbonic anhydrase have shown binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov A similar range might be expected for the title compound, depending on the specific target.

Elucidation of Key Hydrogen Bonding and Hydrophobic Interactions

Post-docking analysis reveals the specific interactions that stabilize the ligand-receptor complex. For this compound, this analysis would likely identify:

Hydrogen Bonds : The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), which would form critical interactions with amino acid residues in the target's active site.

Hydrophobic Interactions : The 4-fluorophenyl ring would likely engage in hydrophobic or π-π stacking interactions with nonpolar residues like phenylalanine, leucine, or valine. The fluorine atom can also participate in specific halogen bonds or other electrostatic interactions.

Table 2: Hypothetical Docking Interaction Summary for this compound with a Target Protein This table is illustrative and not based on experimental data.

| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Sulfonamide (-NH₂) | Asp, Glu, Thr |

| Hydrogen Bond (Acceptor) | Sulfonamide (-SO₂) | His, Gln, Ser |

| Hydrophobic | Fluorophenyl Ring | Val, Leu, Phe |

| Halogen Bond | Fluorine Atom | Carbonyl Oxygen of backbone |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a single molecule, MD can explore its conformational landscape, revealing its flexibility and the stability of different shapes. When studying a ligand-protein complex, MD simulations assess the stability of the docked pose, showing how the ligand and protein adjust to each other dynamically. Key parameters like Root Mean Square Deviation (RMSD) are monitored to determine if the complex remains stable throughout the simulation. mdpi.com An MD simulation of this compound docked into a target would verify whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is built as a mathematical equation that relates numerical descriptors of the molecules (e.g., molecular weight, logP, electronic properties) to their activity (e.g., IC₅₀).

To develop a QSAR model for this compound, data from a series of structurally similar sulfonamide derivatives with measured biological activity against a specific target would be required. nih.govnih.gov The model could then predict the activity of new, untested compounds and guide the design of more potent derivatives. Descriptors such as the octanol/water partition coefficient (SlogP) and various electronic indices are often found to be significant in QSAR models for sulfonamides. scispace.com

Computational Descriptors for Bioactivity Prediction

The biological activity of a compound is intrinsically linked to its physicochemical and structural properties. Computational descriptors are numerical values that quantify these properties and can be used to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For sulfonamide derivatives, a variety of descriptors are calculated to correlate their structural features with their observed biological activities.

These descriptors can be broadly categorized into electronic, steric, and topological parameters. The selection of relevant descriptors is a critical step in building a robust QSAR model. researchgate.net For fluorinated sulfonamides, specific descriptors related to the properties of the fluorine atom, such as its electronegativity and ability to form hydrogen bonds, are of particular importance. nih.govresearchgate.net

Electronic Descriptors: These descriptors provide insights into the electronic properties of the molecule, which are crucial for its interaction with biological targets.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently used electronic descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO can indicate the molecule's chemical reactivity and stability.

Dipole Moment: This descriptor quantifies the polarity of the molecule, which influences its solubility and ability to cross biological membranes.

Partial Atomic Charges: The distribution of charges within the molecule can highlight regions that are important for electrostatic interactions with a receptor.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are critical for its ability to fit into the binding site of a target protein.

Molecular Weight (MW): A fundamental descriptor that indicates the size of the molecule.

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Van der Waals Volume: Represents the volume occupied by the molecule.

Topological Descriptors: These are numerical representations of the molecular structure, including its connectivity and branching.

Connectivity Indices: These indices describe the degree of branching in the molecular skeleton.

Shape Indices: These descriptors quantify various aspects of the molecular shape.

The following interactive table provides examples of computational descriptors that would be relevant for predicting the bioactivity of this compound, based on studies of related sulfonamide compounds.

| Descriptor Category | Descriptor Name | Typical Significance in Bioactivity Prediction |

| Electronic | HOMO Energy | Relates to electron-donating ability and reactivity. |

| LUMO Energy | Relates to electron-accepting ability and reactivity. | |

| Dipole Moment | Influences solubility and membrane permeability. | |

| Steric | Molecular Weight | Basic measure of molecular size. |

| Molar Refractivity | Relates to molecular volume and polarizability. | |

| Topological | Connectivity Index | Describes molecular branching and shape. |

This table is illustrative and the specific values for this compound would need to be calculated using specialized software.

QSAR studies on benzenesulfonamide (B165840) derivatives have successfully correlated such physicochemical parameters with antimicrobial activity, demonstrating the utility of this approach in predicting biological function.

In Silico Screening and Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental testing.

For sulfonamide-based compounds, virtual screening can be employed to discover new inhibitors for various targets. mdpi.comutrgv.edu The process typically involves the following steps:

Target Identification and Preparation: The three-dimensional structure of the biological target is obtained, either from experimental methods like X-ray crystallography or through homology modeling.

Compound Library Preparation: A large database of chemical structures is prepared for screening. This can be a commercial library or a custom-designed library based on a specific chemical scaffold.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity. nih.govtandfonline.com

Scoring and Ranking: The docked compounds are ranked based on a scoring function that estimates the strength of the protein-ligand interaction. The top-ranked compounds are then selected for further investigation.

Library Design:

Building upon the sulfonamide scaffold, computational methods can be used to design focused libraries of novel derivatives with a higher probability of being active. This involves systematically modifying the core structure with different functional groups and evaluating the predicted activity of the resulting virtual compounds. Pharmacophore modeling is a key technique in this process. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. nih.govresearchgate.net

For instance, in the design of a library based on this compound, modifications could be made to the fluorophenyl ring, the ethane (B1197151) linker, or the sulfonamide group. The resulting virtual library would then be screened in silico to identify the most promising candidates for synthesis and biological evaluation.

The following table outlines a hypothetical workflow for the in silico screening and library design of derivatives of this compound.

| Step | Description | Key Computational Tools |

| 1. Target Selection | Identify a relevant biological target for the desired therapeutic area. | Bioinformatics Databases (e.g., PDB) |

| 2. Pharmacophore Modeling | Develop a 3D pharmacophore model based on known active ligands or the target's binding site. | MOE, Discovery Studio |

| 3. Virtual Library Generation | Create a library of virtual compounds by modifying the this compound scaffold. | Cheminformatics Toolkits (e.g., RDKit) |

| 4. High-Throughput Virtual Screening | Dock the virtual library against the target protein and score the interactions. | AutoDock, Glide, GOLD |

| 5. Hit Selection and Optimization | Select the top-scoring virtual hits for further analysis and lead optimization. | Molecular Dynamics Simulations, Free Energy Calculations |

This table represents a generalized workflow and the specific tools and methodologies may vary.

Through these computational approaches, the vast chemical space around the this compound scaffold can be efficiently explored to identify novel compounds with potentially enhanced biological activity.

Biological Evaluation and Preclinical Research Applications

In Vitro Biological Activity Profiling

The in vitro biological activity of 2-(4-Fluorophenyl)ethane-1-sulfonamide has been a subject of scientific inquiry to determine its potential as a modulator of various enzymatic pathways. This section outlines the findings from studies investigating its inhibitory effects on several key enzymes.

Currently, there is no publicly available scientific literature or research data detailing the in vitro inhibitory activity of this compound specifically against the human carbonic anhydrase isoforms I, II, IX, and XII. While the broader class of sulfonamides is well-known for its carbonic anhydrase inhibitory properties, specific experimental data for this particular compound, including IC50 or Ki values, has not been reported.

Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms

| Isoform | Inhibition Data (IC50/Ki) |

|---|---|

| hCA I | Data not available |

| hCA II | Data not available |

| hCA IX | Data not available |

| hCA XII | Data not available |

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant

There is a lack of specific research findings on the in vitro alpha-glucosidase inhibitory activity of this compound. Studies on other sulfonamide derivatives have explored their potential as alpha-glucosidase inhibitors for managing type 2 diabetes; however, dedicated research on this compound has not been published.

Table 2: Alpha-Glucosidase Inhibitory Activity of this compound

| Enzyme | Inhibition Data (IC50) |

|---|---|

| Alpha-Glucosidase | Data not available |

IC50: Half maximal inhibitory concentration

No specific experimental data has been found in the scientific literature regarding the in vitro inhibition of the Paraoxonase 1 (PON1) enzyme by this compound. While some studies have investigated the interaction of other sulfonamides with PON1, the inhibitory profile of this specific compound remains uncharacterized.

Table 3: Paraoxonase 1 (PON1) Enzyme Inhibition by this compound

| Enzyme | Inhibition Data (IC50/Ki) |

|---|---|

| Paraoxonase 1 (PON1) | Data not available |

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant

Detailed research findings on the in vitro inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not available in the current body of scientific literature. The potential of this compound as a cholinesterase inhibitor has not been specifically investigated or reported.

Table 4: Cholinesterase Inhibition by this compound

| Enzyme | Inhibition Data (IC50) |

|---|---|

| Acetylcholinesterase (AChE) | Data not available |

| Butyrylcholinesterase (BChE) | Data not available |

IC50: Half maximal inhibitory concentration

There is no available research data on the in vitro inhibitory activity of this compound against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). The interaction of this specific sulfonamide derivative with NAPE-PLD has not been documented in scientific publications.

Table 5: N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition by this compound

| Enzyme | Inhibition Data (IC50) |

|---|---|

| N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | Data not available |

IC50: Half maximal inhibitory concentration

Enzyme Inhibition Studies

Tubulin Polymerization Inhibition and Cell Cycle Modulation

No studies were identified that specifically investigated the effect of this compound on tubulin polymerization or its influence on cell cycle modulation. While some sulfonamide derivatives have been reported to exhibit such activities, no data is available for this particular chemical entity.

Cellular Biological Activity Assays

There is no available scientific literature detailing the evaluation of this compound for its anticancer activity against the human cancer cell lines DU145 (prostate carcinoma), K562 (chronic myelogenous leukemia), MeWo (melanoma), SK-BR-3 (breast adenocarcinoma), or MG-63 (osteosarcoma).

No research findings were found that describe the testing of this compound for antimycobacterial properties against any strains of Mycobacterium.

Specific data on the antibacterial activity of this compound against clinically isolated or drug-resistant bacterial strains is not present in the reviewed literature. Although the broader class of sulfonamides is known for its antibacterial properties, the activity of this specific compound has not been reported.

Receptor and Transporter Modulation Studies

There are no studies available that have assessed the inhibitory effects of this compound on the equilibrative nucleoside transporters ENT1 and ENT2.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain and the regulation of body temperature. Its activation by stimuli such as capsaicin, heat, and protons leads to a sensation of burning pain, making it an attractive target for the development of new analgesic agents.

Table 1: Representative Sulfonamide-Based TRPV1 Antagonists and their Potency

| Compound | Target | Assay | Potency (Ki) |

|---|---|---|---|

| Compound 50 | Rat TRPV1 | Radioligand Binding | 21.5 nM |

| Compound 54 | Rat TRPV1 | Antagonism Assay | 8.0 nM |

Data derived from studies on 2-(4-methylsulfonylaminophenyl) propanamide derivatives.

RAF Kinase Inhibition

The RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers. Mutations in the B-RAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers, making it a prime target for therapeutic intervention.

Derivatives of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide have been identified as potent and selective inhibitors of RAF kinases. nih.gov These compounds have shown low nanomolar IC50 values against the B-RafV600E mutant and exhibit high specificity. nih.gov They effectively suppress the proliferation of cancer cell lines harboring the B-RafV600E mutation. nih.gov The sulfonamide group in these inhibitors plays a critical role in their binding to the kinase. nih.gov

Table 2: Inhibitory Activity of a Representative Sulfonamide-Based RAF Inhibitor

| Compound | Target | Assay | IC50 |

|---|---|---|---|

| Compound 3s | B-RafV600E | Kinase Assay | Low nanomolar |

Data from studies on N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives. nih.govnih.gov

NLRP3 Inflammasome Pathway Modulation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and inducing the release of pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.

Sulfonamide-based compounds have emerged as a promising class of NLRP3 inflammasome inhibitors. nih.gov Structure-activity relationship studies have revealed that the sulfonamide moiety is crucial for maintaining selectivity and potency. nih.gov Modifications of the core structure have led to the development of inhibitors that can effectively suppress NLRP3 inflammasome activation. nih.gov

Preclinical In Vivo Studies

While in vivo data for this compound is not specifically documented in the reviewed literature, preclinical studies on related sulfonamide derivatives have demonstrated their potential therapeutic applications in various disease models.

Assessment in Animal Models for Disease Intervention

Oncology: In the context of oncology, a promising N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivative, compound 3s, has demonstrated significant in vivo antitumor efficacy. nih.gov In a xenograft mouse model using B-RafV600E mutated human colorectal cancer cells (Colo205), this compound showed a notable reduction in tumor growth. nih.gov These findings underscore the potential of sulfonamide-based RAF inhibitors in cancer therapy. nih.gov

Inflammatory Diseases: The in vivo anti-inflammatory properties of sulfonamide derivatives have been explored in models of colitis. Cinnamyl sulfonamide hydroxamate derivatives were shown to mitigate experimental colitis in Wistar rats, suggesting a potential therapeutic application for inflammatory bowel disease.

CNS Disorders: Aryl sulfonamides have been identified as isoform-selective inhibitors of voltage-gated sodium channels (NaV1.6) with central nervous system (CNS) penetration. These compounds have shown potent anticonvulsant activity in mouse models of epilepsy, indicating their potential for treating neurological disorders.

Confirmation of Target Engagement and Mechanism of Action in Vivo

Confirming that a drug candidate interacts with its intended target in a living organism is a critical step in preclinical development. For sulfonamide-based inhibitors, in vivo target engagement has been demonstrated.

In studies of NLRP3 inflammasome inhibitors, a lead compound was evaluated in lipopolysaccharide (LPS)-challenged mice. This model, where IL-1β release is dependent on the NLRP3 inflammasome, confirmed the in vivo target engagement and selectivity of the sulfonamide inhibitor. nih.gov

The general mechanism of action for sulfonamides often involves competitive inhibition of key enzymes. For example, as antibacterial agents, they act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. While the specific in vivo mechanisms for the newer classes of sulfonamide-based inhibitors are still under investigation, they are generally designed to selectively bind to and inhibit their respective targets, such as RAF kinase or the NLRP3 inflammasome complex.

Structure Activity Relationship Sar Investigations

Correlating Substituent Effects on the Fluorophenyl Ring with Biological Potency

The nature and position of substituents on the phenyl ring of phenylethanesulfonamide derivatives play a pivotal role in modulating their biological potency. The presence of a fluorine atom at the para-position, as in 2-(4-fluorophenyl)ethane-1-sulfonamide, is a key determinant of activity. In various classes of biologically active compounds, the introduction of a fluorine atom can significantly enhance potency due to its high electronegativity, ability to form strong bonds with target proteins, and potential to block metabolic degradation. nih.gov

In a series of N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane, which share a similar structural backbone, the nature of the substituent on the aryl sulfonyl chloride was shown to have a marked effect on their inhibitory activity against cholinesterase enzymes. For instance, derivatives with electron-withdrawing groups on the phenyl ring exhibited varied potencies. While a direct SAR study on this compound is not extensively documented in publicly available literature, data from analogous series suggest that the electronic properties of the phenyl ring substituent are crucial.

To illustrate the impact of phenyl ring substitution on biological activity, consider the following hypothetical data based on common SAR principles observed in similar sulfonamide-containing compounds:

| Compound | R (Substituent at para-position) | Biological Activity (IC₅₀, µM) |

| 1 | H | 15.2 |

| 2 | 4-F | 5.8 |

| 3 | 4-Cl | 7.1 |

| 4 | 4-CH₃ | 12.5 |

| 5 | 4-OCH₃ | 18.9 |

| 6 | 4-NO₂ | 9.3 |

This table is illustrative and based on general principles of medicinal chemistry.

Impact of the Ethane (B1197151) Linker and Sulfonamide Moiety on Activity and Selectivity

The sulfonamide moiety itself is a cornerstone of the molecule's biological activity, often acting as a key hydrogen bond donor and/or acceptor in interactions with target enzymes or receptors. The acidity of the sulfonamide proton can be a critical factor in binding. patsnap.com N-substitution on the sulfonamide group can dramatically alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. In a study of pyrazole (B372694) sulfonamide inhibitors, capping the sulfonamide group was a strategy to reduce polar surface area and improve blood-brain barrier permeability. nih.gov

Stereochemical Influences on Pharmacological Activity

Chirality can play a profound role in the pharmacological activity of drug molecules. If a chiral center is introduced into the this compound scaffold, for example, by substitution on the ethane linker, the resulting enantiomers can exhibit different biological activities. One enantiomer may bind with high affinity to the target receptor, while the other may be significantly less active or even interact with a different target, potentially leading to off-target effects. nih.gov

Design and Synthesis of Analogues for SAR Elucidation

The systematic design and synthesis of analogues are fundamental to elucidating the SAR of this compound. This process typically involves the modification of different parts of the molecule to probe the importance of various structural features.

Strategies for Analogue Design:

Fluorophenyl Ring Modification: Synthesis of analogues with the fluorine atom at the ortho- or meta-positions, as well as the introduction of other halogen atoms (Cl, Br) or different electron-donating or electron-withdrawing groups at various positions on the phenyl ring.

Ethane Linker Modification: Preparation of compounds with a shortened (methylene) or elongated (propylene) linker, as well as the introduction of substituents (e.g., methyl, hydroxyl) on the ethane bridge to explore the impact of steric bulk and hydrogen bonding potential.

Sulfonamide Moiety Modification: Synthesis of N-alkyl, N-aryl, and N-heterocyclic derivatives of the sulfonamide to investigate the influence of substituent size, lipophilicity, and electronic effects on activity.

The synthesis of these analogs often involves multi-step reaction sequences. For example, the synthesis of N-substituted sulfonamides can be achieved by reacting the corresponding sulfonyl chloride with a primary or secondary amine. researchgate.net

Identification of Pharmacophores and Key Structural Features for Desired Biological Profiles

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov For the this compound scaffold, the pharmacophore would likely include:

An aromatic ring (the fluorophenyl group) capable of engaging in hydrophobic or π-stacking interactions.

A hydrogen bond acceptor (the fluorine atom and the sulfonyl oxygens).

A hydrogen bond donor (the sulfonamide NH₂ group).

A specific spatial arrangement of these features defined by the ethane linker.

Computational pharmacophore modeling can be used to generate a 3D model of these essential features. dovepress.comresearchgate.net This model can then be used in virtual screening to identify new compounds with the potential for similar biological activity or to guide the design of novel analogues with improved properties. nih.gov

Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is an iterative process that aims to improve the properties of a promising lead compound, such as this compound, to generate a clinical candidate. Key optimization strategies include:

Structure-Based Drug Design: If the 3D structure of the biological target is known, computational methods like molecular docking can be used to predict how analogues will bind and to design modifications that enhance these interactions.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve potency, selectivity, or pharmacokinetic properties. For example, replacing a phenyl ring with a bioisosteric heterocycle.

Improving Pharmacokinetic Properties: Modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) profiles. This might involve altering lipophilicity, introducing metabolically stable groups, or reducing interactions with drug-metabolizing enzymes. ontosight.ai

The overarching goal of these optimization strategies is to achieve a balance of high potency, good selectivity for the intended target over off-targets, and favorable pharmacokinetic properties that allow the compound to be effective in vivo. ontosight.ai

Future Directions and Emerging Research Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Key areas of exploration include:

Metal-Free Synthesis: Developing one-pot, two-step synthesis methods from readily available materials like nitroarenes and sodium arylsulfinates can provide a more sustainable alternative. researchgate.net

Green Solvents: The use of water, ethanol, glycerol, or deep eutectic solvents (DES) in sulfonamide synthesis is a significant step towards eco-friendly chemistry. researchgate.netresearchgate.netrsc.org Methodologies that exploit the differential solubility of reactants and products in water, allowing for simple filtration-based work-ups, are particularly promising. researchgate.net

Process Optimization: Employing strategies like Response Surface Methodology (RSM) can systematically optimize reaction conditions, such as temperature and base equivalence, to reduce reaction times and minimize the use of excess reagents. tandfonline.com A recent study demonstrated a rapid synthesis of sulfonamides using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) in an ethanol:water system, achieving excellent yields in minutes under mild conditions. tandfonline.com

Table 1: Emerging Sustainable Synthetic Strategies for Sulfonamides

| Methodology | Key Features | Advantages |

| Synthesis in Water | Utilizes water as a green solvent; products often precipitate and are isolated by filtration. researchgate.net | Environmentally benign, simplified work-up, avoids volatile organic compounds (VOCs). researchgate.net |

| Oxidative Chlorination | Converts thiols to sulfonyl chlorides in situ using oxidants like NaDCC·2H₂O in sustainable solvents. researchgate.netrsc.org | Milder conditions, avoids handling reactive sulfonyl chlorides. researchgate.net |

| Metal-Free One-Pot Synthesis | Employs reagents like diboronic acid and iodine to facilitate coupling of nitroarenes and sodium sulfinates. researchgate.net | Avoids transition metal catalysts, uses readily available starting materials. researchgate.net |

| Optimized Base Catalysis | Uses systematic approaches like RSM to identify optimal conditions for base-mediated synthesis (e.g., with LiOH·H₂O). tandfonline.com | High efficiency, reduced reaction times, minimal excess reagents, high selectivity. tandfonline.com |